molecular formula C15H20O4 B12774192 enokipodin C CAS No. 359701-26-1

enokipodin C

Cat. No.: B12774192
CAS No.: 359701-26-1
M. Wt: 264.32 g/mol
InChI Key: DHKFEYFQGRWJNR-VHDGCEQUSA-N
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Description

Enokipodin C is a highly oxygenated cuparene-type sesquiterpene produced by the mushroom Flammulina velutipes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enokipodin C involves several steps, including the construction of the quaternary carbon stereocenter on the cyclopentane ring. This has been a significant challenge for synthetic chemists due to the steric congestion around the quaternary carbon. Various research groups have developed different synthetic routes to overcome this challenge .

Industrial Production Methods: this compound is produced by Flammulina velutipes in a mycelial culture medium. The production of enokipodins, including this compound, has not been reported in other members of the genus Flammulina. Some strains of Flammulina rossica have also been confirmed to produce enokipodins in the culture medium .

Chemical Reactions Analysis

Types of Reactions: Enokipodin C undergoes various chemical reactions, including oxidation and reduction. The compound is highly oxygenated, which makes it reactive under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized compounds .

Scientific Research Applications

Enokipodin C has been studied for its antimicrobial properties. It has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to inhibit the proliferation of the malarial parasite Plasmodium falciparum, indicating its potential use in antimalarial treatments .

Mechanism of Action

Comparison with Similar Compounds

Enokipodin C is one of four enokipodins (A, B, C, and D) produced by Flammulina velutipes. These compounds are highly oxygenated cuparene-type sesquiterpenes. Enokipodins B and D are oxidized compounds of enokipodins A and C, respectively. Enokipodin B has shown the strongest antimicrobial activity among the four types of enokipodins .

List of Similar Compounds:
  • Enokipodin A
  • Enokipodin B
  • Enokipodin D

This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its biological activity .

Properties

CAS No.

359701-26-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,9R,11R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9,11-triol

InChI

InChI=1S/C15H20O4/c1-8-5-11-9(6-10(8)16)14(4)12(17)7-15(18,19-11)13(14,2)3/h5-6,12,16-18H,7H2,1-4H3/t12-,14+,15-/m1/s1

InChI Key

DHKFEYFQGRWJNR-VHDGCEQUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3([C@@H](C[C@](C3(C)C)(O2)O)O)C

Canonical SMILES

CC1=CC2=C(C=C1O)C3(C(CC(C3(C)C)(O2)O)O)C

Origin of Product

United States

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